
5-Acetoxymethyl-2-furaldehyde
Overview
Description
5-Acetoxymethyl-2-furaldehyde (CAS: 10551-58-3) is a furanic aldehyde with the molecular formula C₈H₈O₄ and a molecular weight of 168.15 g/mol . It is structurally characterized by a furan ring substituted with an acetoxymethyl group at the 5-position and a formyl group at the 2-position. This compound is naturally formed during thermal processing of carbohydrate-rich foods, such as roasting, fermentation, or pyrolysis, via Maillard reactions or acid-catalyzed dehydration of hexoses .
First identified in traditional balsamic vinegar, this compound has been recognized as a novel sweet taste modulator, enhancing sweetness perception without contributing intrinsic sweetness . It is also a key volatile flavor compound in foods like berrycactus, ice cream, and roasted Crataegi fructus, imparting floral and caramel-like aromas . Industrial applications include its use as a flavor additive and precursor for synthesizing high-value chemicals from biomass .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Acetoxymethyl-2-furaldehyde can be synthesized through the acetylation of 5-hydroxymethylfurfural. The reaction typically involves the use of acetic anhydride and a catalyst such as sulfuric acid . The reaction conditions include maintaining a controlled temperature and ensuring the reaction mixture is stirred adequately to achieve a high yield.
Industrial Production Methods: In industrial settings, the production of this compound involves similar acetylation reactions but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors to maintain consistent reaction conditions and high throughput .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Acetoxymethyl-2-furaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base or acid catalyst.
Major Products:
Oxidation: 5-Formyl-2-furancarboxylic acid.
Reduction: 5-Hydroxymethyl-2-furaldehyde.
Substitution: Products depend on the nucleophile used, such as 5-hydroxymethyl-2-furaldehyde when using hydroxide ions.
Scientific Research Applications
Food Science
Flavor Modulation
5-Acetoxymethyl-2-furaldehyde has been identified as a volatile flavor compound present in various food products, notably in berrycactus. Its role as a potential sweet modulator has been highlighted in studies focusing on taste compounds in balsamic vinegar. Sensory analysis confirmed its contribution to the sweetness profile, making it an attractive candidate for flavor enhancement in food products .
Potential Applications :
- Flavoring agent in beverages and desserts.
- Sweetness enhancer in low-calorie food formulations.
Medicinal Chemistry
Antisickling Agent
Research indicates that AMF may exhibit properties beneficial for treating sickle cell disease. Its structural analogs have shown promise as antisickling agents, potentially aiding in the management of this genetic disorder. This suggests a pathway for further exploration into AMF's therapeutic applications .
Potential Applications :
- Development of new treatments for sickle cell disease.
- Investigation of its effects on other hematological conditions.
Organic Synthesis
Synthesis of Furfural Derivatives
AMF can be synthesized from D-fructose through a two-step reaction process involving 1,6-diacetylfructose. This method highlights its utility as an intermediate for producing various furan derivatives, which are valuable in organic synthesis .
Potential Applications :
- Intermediate for synthesizing bioactive compounds.
- Use in the production of green chemicals due to its renewable nature.
Research and Development
AMF's unique chemical structure allows it to serve as a subject of research in various fields, including:
- Material Science : Investigating its properties as a polymer precursor.
- Environmental Chemistry : Studying its degradation pathways and environmental impact.
Data Table: Summary of Applications
Case Studies
-
Sensomics Analysis of Balsamic Vinegar
A study conducted on balsamic vinegar identified AMF as a significant contributor to its flavor profile, demonstrating its potential as a natural flavor enhancer in culinary applications . -
Synthesis Pathway from D-Fructose
Research detailing the conversion of D-fructose to AMF showcased an efficient synthetic route that could be scaled for industrial applications, emphasizing its relevance in sustainable chemistry practices . -
Antisickling Properties Study
Investigations into the antisickling properties of AMF analogs have opened new avenues for therapeutic development in hematology, indicating the compound's potential beyond traditional uses .
Mechanism of Action
The mechanism by which 5-Acetoxymethyl-2-furaldehyde exerts its effects involves its interaction with taste receptors. As a sweet modulator, it can enhance or modify the perception of sweetness by binding to specific taste receptor sites on the tongue . The exact molecular pathways and targets are still under investigation, but it is believed to influence the signaling pathways associated with taste perception .
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key properties of 5-acetoxymethyl-2-furaldehyde and its structural analogs:
Key Observations:
- Synthesis Pathways :
- Thermal Stability : During roasting, this compound accumulates in later stages, whereas HMF peaks earlier and degrades with prolonged heating .
Aroma and Taste Contributions
- This compound: Imparts floral notes in ice cream and enhances sweetness in balsamic vinegar by modulating TAS1R2/TAS1R3 receptors .
- HMF : Provides caramel aromas but is a marker for overprocessing in juices .
- Furfural : Adds fermented bread-like sweetness but is primarily valued industrially for biofuel production .
- 5-Methylfurfural : Contributes bitter flavors in distilled liquors .
Research Findings and Data Highlights
- Sensory Impact : In balsamic vinegar, this compound increases perceived sweetness by 20–30% at sub-threshold concentrations .
- Biomass Valorization : Pyrolysis of soybean peels yields this compound (12–18 mg/g) alongside HMF and furfural .
- Flavor Dynamics : In roasted Crataegi fructus, this compound correlates with desirable flavor complexity, while HMF indicates excessive Maillard progression .
Biological Activity
5-Acetoxymethyl-2-furaldehyde (AcMF) is a furanic compound that has garnered attention due to its diverse biological activities, including antifungal, anticancer, and potential applications in food chemistry. This article reviews the synthesis, biological properties, and relevant studies surrounding AcMF, supported by data tables and case studies.
This compound is derived from carbohydrates through dehydration reactions, often utilizing Lewis acid catalysts such as zinc chloride. The synthesis of AcMF has been optimized for yields of up to 80% when using fructose as a substrate under specific conditions (100 °C for 6 hours) . The compound is characterized by its hydrophobicity and stability, making it a suitable candidate for various biochemical applications.
Antifungal Activity
AcMF has demonstrated notable antifungal properties. Research indicates that it exhibits significant activity against various fungal strains, contributing to its potential use in agricultural and food preservation contexts. For example, studies have shown that AcMF effectively inhibits the growth of Candida albicans, a common fungal pathogen .
Anticancer Activity
The anticancer potential of AcMF has been explored in several studies. In vitro assays have revealed that AcMF can induce cytotoxic effects on cancer cell lines such as HeLa (cervical cancer) and HepG2 (liver cancer). The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, making it a promising candidate for further development in cancer therapeutics .
Antibacterial Activity
In addition to its antifungal and anticancer properties, AcMF exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies have reported minimum inhibitory concentrations (MICs) showing effectiveness against strains like Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .
Table 1: Summary of Biological Activities of this compound
The mechanisms underlying the biological activities of AcMF are still being elucidated. Preliminary findings suggest that the compound may disrupt cellular membranes in fungi and bacteria, leading to cell death. In cancer cells, AcMF appears to activate apoptotic pathways, although the exact molecular targets remain to be fully characterized.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-acetoxymethyl-2-furaldehyde (5-AMF), and how do reaction conditions influence yield?
- Methodology : 5-AMF is synthesized via acid-catalyzed dehydration of fructose or glucose derivatives. For example, reactive extraction with acetic anhydride and in-situ esterification under mild temperatures (80–120°C) optimizes yield by minimizing side reactions like humin formation . Alternative routes include catalytic oxidation of 5-hydroxymethylfurfural (HMF) using acetic acid as both solvent and acylating agent. Key parameters include acid strength (e.g., HCl, H₂SO₄), solvent polarity, and reaction time .
- Data Note : Xiong et al. (2018) reported a 65% yield using HCl catalyst at 100°C, while higher temperatures (>130°C) reduced selectivity due to polymerization .
Q. How is 5-AMF characterized analytically, and what are its critical physicochemical properties?
- Methodology : Use GC-MS or HPLC with UV detection (λ = 280 nm) for quantification. Structural confirmation is achieved via ¹H/¹³C NMR (key signals: δ 9.6 ppm for aldehyde proton, δ 2.1 ppm for acetyl group) and FT-IR (C=O stretch at 1720 cm⁻¹). Physicochemical properties include melting point (52–56°C), molecular weight (168.14 g/mol), and solubility in polar aprotic solvents (e.g., DMSO, acetone) .
- Data Gap : Limited data exist on its stability in aqueous solutions; decomposition rates under varying pH and temperature require further study .
Q. What are the recommended storage and handling protocols for 5-AMF?
- Methodology : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation. Handle in a fume hood with PPE (gloves, N95 mask) due to limited toxicity data. Contaminated materials should be disposed via incineration or regulated waste streams .
Advanced Research Questions
Q. How does 5-AMF modulate sweet taste perception, and what experimental models validate its sensory activity?
- Methodology : Sensomics analysis identifies 5-AMF as a sweet taste enhancer in balsamic vinegar. In vitro assays using human TAS1R2/TAS1R3 receptors show synergistic effects with sucrose (EC₅₀ reduction by 30% at 50 ppm 5-AMF). Cell-based calcium imaging and sensory panels confirm dose-dependent enhancement (1–100 ppm) without intrinsic sweetness .
- Contradiction : While Hillmann et al. (2012) reported activity in HEK-293 cells, in vivo validation in animal models is lacking .
Q. What are the challenges in quantifying 5-AMF in complex matrices (e.g., food, biological fluids)?
- Methodology : Derivatization with BSTFA or MTBSTFA improves GC-MS volatility. LC-MS/MS with MRM transitions (m/z 168 → 123) enhances specificity in lipid-rich samples. Matrix effects (e.g., vinegar acidity) require standard addition calibration .
- Data Gap : No validated protocols exist for plasma or tissue analysis due to low bioavailability studies .
Q. How does 5-AMF interact with mammalian aquaporins or ion channels, and what are the implications for toxicity?
- Methodology : Xenopus oocyte swelling assays reveal 5-AMF inhibits AQP1 water permeability (IC₅₀ = 200 μM). Electrophysiology shows partial blockage of TRPV1 channels at 1 mM. Computational docking predicts binding to extracellular loops of AQP1, but in vivo toxicokinetics remain unstudied .
Q. What structural analogs of 5-AMF exhibit improved bioactivity or stability, and how are they designed?
- Methodology : Methylation of the acetyl group (e.g., 5-methoxymethyl-2-furaldehyde) increases hydrolytic stability. QSAR models prioritize electron-withdrawing substituents on the furan ring for enhanced receptor binding. Synthesis via regioselective acetylation of HMF derivatives using lipase catalysts achieves >90% purity .
Q. Methodological Considerations Table
Q. Critical Data Gaps
Properties
IUPAC Name |
(5-formylfuran-2-yl)methyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c1-6(10)11-5-8-3-2-7(4-9)12-8/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAVITTVTXPZTSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=CC=C(O1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00147166 | |
Record name | 5-Formylfurfuryl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00147166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10551-58-3 | |
Record name | 5-(Acetoxymethyl)-2-furaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10551-58-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Formylfurfuryl acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010551583 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Formylfurfuryl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00147166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-formylfurfuryl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.022 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-FORMYLFURFURYL ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5HH6180XYD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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